molecular formula C9H7NO2 B3031530 Phenylacetyl isocyanate CAS No. 4461-27-2

Phenylacetyl isocyanate

Cat. No.: B3031530
CAS No.: 4461-27-2
M. Wt: 161.16 g/mol
InChI Key: SMTUNIMBRXGDKX-UHFFFAOYSA-N
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Description

Phenylacetyl isocyanate is an organic compound that features a phenyl ring attached to an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid with a strong odor and is highly reactive with water.

Mechanism of Action

Target of Action

Phenylacetyl isocyanate, like other isocyanates, is a reactive chemical that exhibits strong chemical reactivity due to the N=C=O group which contains two double bonds . The primary targets of isocyanates are molecules with active hydrogen atoms, such as alcohols, phenols, and amines . These compounds can react with isocyanates to form carbamates and ureas .

Biochemical Pathways

It’s known that isocyanates are involved in the production of polyurethanes, which are useful polymers in a large variety of technical and consumer products .

Pharmacokinetics

The principles of pharmacokinetics apply to all drugs and chemicals, including this compound . These principles include absorption, distribution, metabolism, and excretion (ADME). The bioavailability of a compound like this compound would depend on these factors, as well as its chemical properties and the route of administration .

Result of Action

The result of the action of this compound depends on its reaction with its targets. For example, it can react with alcohols to form carbamates, or with amines to form ureas . These reactions can have various molecular and cellular effects, depending on the specific targets and the resulting compounds.

Action Environment

The action of this compound, like other isocyanates, can be influenced by environmental factors. For example, isocyanates are reactive chemicals that can be handled without problems in manufacturing or technical environments . They can react with water, which can affect their action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Phenylacetyl isocyanate participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. For instance, it is involved in the production of isocyanate compounds directly from biomass

Cellular Effects

For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that isocyanates can react with amines to give ureas . Similarly, they react with alcohols to form carbamates . These reactions suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Biological monitoring has been used to assess exposure to isocyanates and the efficacy of control measures .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. For instance, it is known that phenylacetic acid, a related compound, is a central intermediate metabolite involved in bacterial degradation of aromatic components . This suggests that this compound may also be involved in similar metabolic pathways.

Transport and Distribution

It is known that the transport of isocyanates and their intermediates is an important aspect of their biochemical activity .

Subcellular Localization

The localization of proteins and other biomolecules within cells can have significant effects on their activity and function .

Preparation Methods

Phenylacetyl isocyanate can be synthesized through several methods. One common method involves the reaction of phenylacetic acid with phosgene, resulting in the formation of this compound and hydrogen chloride. This method requires careful handling due to the toxicity of phosgene. Another method involves the use of non-phosgene routes, such as the reaction of phenylacetic acid with diphosgene or triphosgene, which are safer alternatives .

Comparison with Similar Compounds

Phenylacetyl isocyanate can be compared with other isocyanates such as:

This compound is unique due to its specific reactivity profile and its applications in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-phenylacetyl isocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTUNIMBRXGDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482835
Record name phenylacetyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4461-27-2
Record name phenylacetyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-phenylacetamide (68 mg, 0.5 mmol) in dichloroethane (2 mL) was added oxalyl chloride (0.175 mL, 2.0 mmol). The suspension dissolved quickly and a new suspension formed. LC/MS analysis of the reaction mixture after 5 min indicated none of the desired product had formed. The mixture was warmed to 80° C., LC/MS after 30 min indicated a small amount of product. The reaction was heated at 70° C. for 2 days and became mostly clear. LC/MS analysis indicated mostly product. The mixture was shaken and heated at 80° C. for another 4 h. Almost all of the yellow solid on the walls of the reaction vessel had dissolved. The mixture was concentrated in vacuo. The residue dissolved in dichloroethane (1.5 mL), concentrated, and redissolved in dichloroethane (2 mL). The resulting 0.25 M solution was used without further purification.
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.175 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenylacetyl isocyanate
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Phenylacetyl isocyanate
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Phenylacetyl isocyanate
Reactant of Route 4
Reactant of Route 4
Phenylacetyl isocyanate
Reactant of Route 5
Phenylacetyl isocyanate
Reactant of Route 6
Reactant of Route 6
Phenylacetyl isocyanate

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